molecular formula C7H9N3O2 B13108525 Ethyl 4-aminopyridazine-3-carboxylate

Ethyl 4-aminopyridazine-3-carboxylate

Cat. No.: B13108525
M. Wt: 167.17 g/mol
InChI Key: YSNQUZWVVNFVBL-UHFFFAOYSA-N
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Description

Ethyl 4-aminopyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring with an ethyl ester and an amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridazine-3-carboxylate with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminopyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-aminopyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with binding sites, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-aminopyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Ethyl 3-aminopyridazine-4-carboxylate: Similar structure but different substitution pattern.

    Pyridazine-3-carboxylic acid: Lacks the ethyl ester and amino group.

    4-Aminopyridazine: Lacks the carboxylate ester group

Properties

IUPAC Name

ethyl 4-aminopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-5(8)3-4-9-10-6/h3-4H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNQUZWVVNFVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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